1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
Description
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative characterized by a chloro group at the 1-position of the ketone backbone and a 3-iodo-2-(methylthio)phenyl substituent. This compound belongs to a class of aromatic ketones synthesized via Friedel-Crafts acylation or hydrazonoyl chloride intermediates, as observed in structurally related compounds . While direct synthesis data for this specific compound are absent in the provided evidence, analogous derivatives (e.g., 1-chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) highlight the importance of diazonium salt reactions and ketone functionalization in its preparation .
Properties
Molecular Formula |
C10H10ClIOS |
|---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(3-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
PFXHGMWIMWDKPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)I)SC)Cl |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation for Propan-2-One Backbone Formation
The foundational step in synthesizing this compound involves installing the propan-2-one moiety onto the aromatic ring. Friedel-Crafts acylation is typically employed, where a benzene derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). For the target compound, the benzene derivative must pre-possess substituents compatible with subsequent halogenation and thioetherification steps.
Key Reaction Parameters
Sequential Halogenation: Iodination and Chlorination
Optimization Strategies for Enhanced Efficiency
Solvent and Catalyst Systems
| Parameter | Optimal Choice | Effect on Yield | Source |
|---|---|---|---|
| Halogenation | Acetonitrile | +15–20% | |
| Thioetherification | DMF | +10% | |
| Catalyst | FeCl₃ (0.2 eq) | Reduced side products |
Polar aprotic solvents like acetonitrile enhance halogenation efficiency by stabilizing ionic intermediates. Catalytic FeCl₃ minimizes overhalogenation compared to stoichiometric AlCl₃.
Continuous Flow Reactor Design
Industrial-scale synthesis employs continuous flow reactors to address exothermicity and mixing challenges.
- Residence Time : 30–60 seconds per module.
- Temperature Control : Jacketed reactors maintained at -10°C to 50°C.
- Throughput : 5–10 kg/h of intermediate product.
A patent (CN102229522A) describes a multitubular reactor filled with cation-exchange resins, achieving 90% conversion of 2-methyl-3-chloropropene to 1-chloro-2-methyl-2-propanol under analogous conditions. Adapting this design could streamline thioetherification or iodination steps.
Characterization and Analytical Validation
Spectroscopic Confirmation
Mass Spectrometry
Challenges and Mitigation Strategies
Steric Hindrance
The ortho-methylthio and meta-iodo groups create significant steric bulk, slowing reaction kinetics.
Industrial Production and Environmental Considerations
Large-scale synthesis prioritizes atom economy and waste reduction.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the methylthio group and other functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine, iodine, and methylthio groups can participate in various chemical interactions, affecting the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in biochemical studies or industrial applications .
Comparison with Similar Compounds
Table 1: Structural Comparison of Propan-2-one Derivatives
Notes:
- Iodine vs.
- Methylthio Group : The SCH₃ substituent at position 2 donates electrons via resonance, activating the aromatic ring toward electrophilic substitution, as seen in Friedel-Crafts reactions .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Notes:
- The iodine atom’s high molecular weight and polarizability likely increase boiling point and density compared to fluorine-containing analogs .
- Solubility challenges may arise due to the hydrophobic aryl and iodine groups, necessitating polar aprotic solvents for reactions.
Research Findings and Challenges
- Synthetic Hurdles : Introducing iodine via electrophilic substitution may require specialized reagents (e.g., ICl), and the methylthio group’s sensitivity to oxidation necessitates inert atmospheres .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves sequential functionalization of the phenylpropanone scaffold. A plausible route includes:
Thioether formation : Introduce the methylthio group via nucleophilic substitution on a 2-chlorophenyl precursor using sodium methanethiolate .
Iodination : Electrophilic iodination at the 3-position using iodine monochloride (ICl) in acetic acid, leveraging directing effects of the methylthio group .
Chlorination : Install the chloro group at the propanone β-position via radical chlorination (e.g., using SO₂Cl₂ under UV light) .
Purity Optimization :
- Use column chromatography with silica gel (hexane/ethyl acetate gradient) to separate halogenated byproducts.
- Recrystallization from ethanol/water mixtures improves crystallinity .
Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methylthio’s deshielding effect at C2, iodine’s heavy atom effect on neighboring protons) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., confirming iodine’s position via bond angles/distances) .
- Mass Spectrometry (HRMS) : Validates molecular formula, distinguishing isotopic patterns of iodine (e.g., M+2 peak intensity) .
Resolving Contradictions : - Compare experimental ¹³C shifts with DFT-calculated values for halogenated aromatics .
- Use 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .
Advanced: How can researchers mitigate iodine’s reactivity during synthesis, and what stability challenges arise?
Methodological Answer:
- Iodination Control : Conduct reactions at 0–5°C to minimize over-iodination; quench excess ICl with sodium thiosulfate .
- Light Sensitivity : Store intermediates in amber vials under inert gas (N₂/Ar) to prevent C–I bond cleavage .
- Stability Testing : Monitor decomposition via TLC or HPLC under accelerated conditions (e.g., 40°C, 75% humidity) .
Advanced: How can steric hindrance from the 3-iodo and 2-methylthio groups affect reaction design for downstream modifications?
Methodological Answer:
- Kinetic vs. Thermodynamic Control : Steric bulk favors reactions at less hindered sites (e.g., propanone carbonyl over aryl positions).
- Catalyst Design : Use bulky ligands (e.g., P(t-Bu)₃) in cross-coupling reactions to suppress side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of sterically congested intermediates .
Advanced: How should researchers address contradictory data in crystallographic vs. spectroscopic structural assignments?
Methodological Answer:
- X-ray Validation : Prioritize crystallographic data for absolute configuration .
- Dynamic Effects in NMR : If crystal packing forces alter conformations, compare solution-state (NMR) and solid-state (XRD) data.
- Computational Modeling : Perform DFT geometry optimizations (e.g., Gaussian) to reconcile discrepancies between observed and calculated spectra .
Advanced: What strategies optimize the compound’s bioactivity studies, given its halogenated and sulfur-containing motifs?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against cysteine proteases (methylthio as a potential nucleophile) under reducing conditions .
- Metabolic Stability : Assess hepatic clearance using microsomal assays, noting iodine’s potential for CYP450 interactions .
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
